molecular formula C15H10F3NO3 B2778353 [(2,6-Difluorophenyl)carbamoyl]methyl 2-fluorobenzoate CAS No. 389810-76-8

[(2,6-Difluorophenyl)carbamoyl]methyl 2-fluorobenzoate

Cat. No. B2778353
CAS RN: 389810-76-8
M. Wt: 309.244
InChI Key: QVAVASNCQCZGJA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, a new fluorinated chalcone (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one was synthesized in 90% yield and crystallized by a slow evaporation technique .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed. For example, the structure of a novel ortho-fluoroazobenzene, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate reveals the presence of two crystallographically unique rotomers in the lattice .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. Another similar compound, “methyl 3-((2,6-difluorophenyl)sulfonamido)-2-fluorobenzoate”, has a molecular weight of 345.3 and is also a solid .

Scientific Research Applications

Dihydrogen Activation and Lewis Acidity

Research has explored the potential of various Lewis acid-base pairs, including those with fluorophenyl groups, for dihydrogen activation. These studies contribute to understanding how such compounds can influence the reactivity and stability of Lewis pairs, potentially offering insights into catalysis and hydrogen storage applications (Kronig et al., 2011).

Fluorination Techniques

The regioselectivity of fluorination processes has been investigated using compounds with fluorophenyl groups. This research aids in developing synthetic strategies for creating fluorinated organic molecules, which are significant in pharmaceuticals and agrochemicals due to the unique properties imparted by fluorine atoms (Zupan et al., 1996).

Conductivity Enhancement in Materials

Studies have shown that compounds with fluorobenzoate groups can significantly enhance the conductivity of materials like poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS), making them useful in organic electronics and solar cell technologies (Tan et al., 2016).

Anionic Cyclization for Functionalized Molecules

Anionic cyclization of benzyne-tethered aryllithiums, involving fluorophenyl groups, has been employed to produce functionalized carbazole, dibenzofuran, and dibenzothiophene derivatives. This methodology is crucial for synthesizing complex organic structures with potential applications in drug discovery and material science (Sanz et al., 2006).

Antitumor and Antimicrobial Activities

Fluorinated compounds, including those with 2,6-difluorophenyl groups, have been explored for their potential antitumor and antimicrobial activities. These studies are foundational in the search for new therapeutic agents, highlighting the importance of fluorinated compounds in medicinal chemistry (Hutchinson et al., 2001); (Gadakh et al., 2010).

Environmental Tracers

The use of fluorobenzoate tracers, including difluorobenzoates, has been evaluated for studying water movement in porous media. This research is pertinent to environmental science, offering tools for tracing and modeling the transport of contaminants in groundwater and soils (Jaynes, 1994).

Safety and Hazards

The safety and hazards of similar compounds have been documented. For example, “(2,6-difluorophenyl)({[(4-methoxyphenyl)methyl]carbamoyl})methyl acetate” has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements include H302, H312, and H332 .

properties

IUPAC Name

[2-(2,6-difluoroanilino)-2-oxoethyl] 2-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3NO3/c16-10-5-2-1-4-9(10)15(21)22-8-13(20)19-14-11(17)6-3-7-12(14)18/h1-7H,8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVAVASNCQCZGJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OCC(=O)NC2=C(C=CC=C2F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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